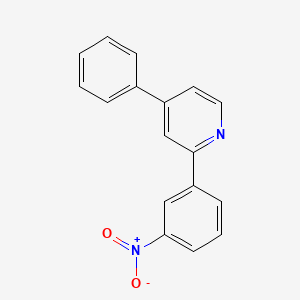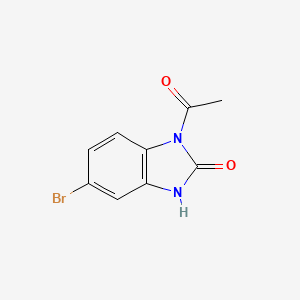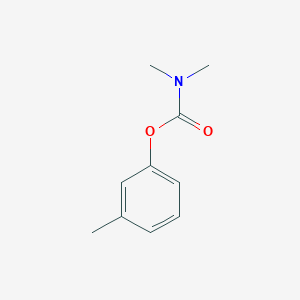
M-Tolyl dimethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
M-Tolyl dimethylcarbamate is an organic compound belonging to the carbamate family. It is characterized by the presence of a carbamate group attached to a methyl-substituted phenyl ring. This compound is of significant interest due to its diverse applications in various fields, including organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: M-Tolyl dimethylcarbamate can be synthesized through the reaction of m-toluidine with dimethyl carbonate in the presence of a catalyst. The reaction typically proceeds as follows: [ \text{m-Toluidine} + \text{Dimethyl Carbonate} \rightarrow \text{this compound} + \text{Methanol} ] The reaction is carried out under reflux conditions with a suitable catalyst such as iron-chrome catalyst TZC-3/1, which has been found to be highly effective .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of phosgene-free methods to ensure safety and environmental sustainability. The reaction is typically conducted in a flow system over solid catalysts, which allows for efficient production with high yields .
Analyse Des Réactions Chimiques
Types of Reactions: M-Tolyl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Major Products: The major products formed from these reactions include halogenated carbamates and other substituted derivatives, which can be further utilized in various synthetic applications .
Applications De Recherche Scientifique
M-Tolyl dimethylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of M-Tolyl dimethylcarbamate involves its interaction with specific molecular targets. In catalytic processes, it often coordinates with metal catalysts, facilitating various chemical transformations. For example, in Rhodium-catalyzed oxidative Heck coupling reactions, the compound undergoes C-H activation, followed by insertion and elimination steps to form the desired products .
Comparaison Avec Des Composés Similaires
Phenyl Dimethylcarbamate: Similar in structure but lacks the methyl group on the phenyl ring.
O-Tolyl Dimethylcarbamate: Similar but with the methyl group in the ortho position.
P-Tolyl Dimethylcarbamate: Similar but with the methyl group in the para position.
Uniqueness: M-Tolyl dimethylcarbamate is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it particularly valuable in certain synthetic applications where regioselectivity is crucial .
Propriétés
Numéro CAS |
7305-07-9 |
|---|---|
Formule moléculaire |
C10H13NO2 |
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
(3-methylphenyl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C10H13NO2/c1-8-5-4-6-9(7-8)13-10(12)11(2)3/h4-7H,1-3H3 |
Clé InChI |
BSFCOZXUSUSSAW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)OC(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


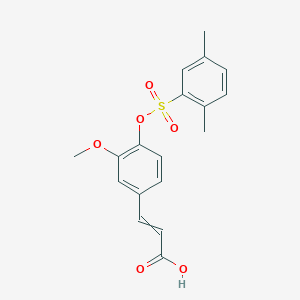
![5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.5]octane-2-carboxylate](/img/structure/B14117951.png)
![N'-Hydroxy-6-([3-(3-methylisoxazol-5-YL)propyl]thio)pyridazine-3-carboxim+](/img/structure/B14117956.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14117966.png)
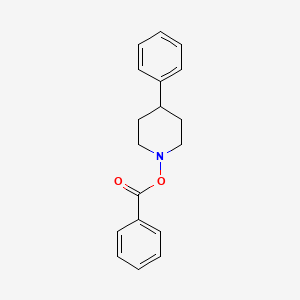

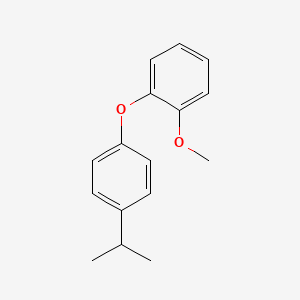
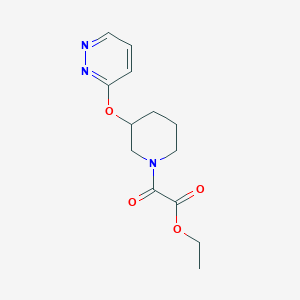

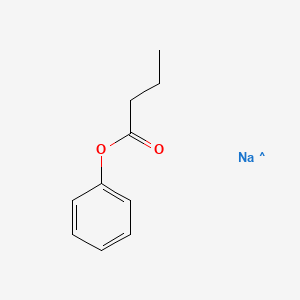
![5-chloro-1-N,3-N-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide;hydrochloride](/img/structure/B14118010.png)
![2-Benzyl-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14118017.png)
